methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate is an organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate typically involves the reaction of 2,5-dimethylpyrrole with a suitable phenylacetate derivative. One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Properties
Molecular Formula |
C15H17NO2 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate |
InChI |
InChI=1S/C15H17NO2/c1-11-4-5-12(2)16(11)14-8-6-13(7-9-14)10-15(17)18-3/h4-9H,10H2,1-3H3 |
InChI Key |
LEYWDPJCJSBJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC(=O)OC)C |
Origin of Product |
United States |
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